![molecular formula C9H11N3 B13933718 N,1-dimethyl-1h-pyrrolo[3,2-c]pyridin-4-amine CAS No. 102839-57-6](/img/structure/B13933718.png)
N,1-dimethyl-1h-pyrrolo[3,2-c]pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,1-dimethyl-1h-pyrrolo[3,2-c]pyridin-4-amine is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused to a pyridine ring, forming a unique structure that is of significant interest in medicinal chemistry and pharmaceutical research. The presence of nitrogen atoms in the heterocyclic rings contributes to its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-dimethyl-1h-pyrrolo[3,2-c]pyridin-4-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the cyclization of 2-bromo-5-iodopyridine with a suitable amine can yield the desired pyrrolopyridine core . The reaction conditions often involve the use of bases such as cesium carbonate in solvents like dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N,1-dimethyl-1h-pyrrolo[3,2-c]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives
Scientific Research Applications
N,1-dimethyl-1h-pyrrolo[3,2-c]pyridin-4-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe in biological studies to investigate enzyme activities and protein interactions.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of N,1-dimethyl-1h-pyrrolo[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets. For instance, it can bind to the active site of enzymes, inhibiting their activity and affecting downstream signaling pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine: This compound has a similar structure but differs in the position of the nitrogen atoms and the substituents on the pyridine ring.
Pyrrolopyrazine derivatives: These compounds share the pyrrole ring but have a pyrazine ring instead of a pyridine ring, leading to different biological activities.
Uniqueness
N,1-dimethyl-1h-pyrrolo[3,2-c]pyridin-4-amine is unique due to its specific arrangement of nitrogen atoms and the presence of a dimethyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
102839-57-6 |
|---|---|
Molecular Formula |
C9H11N3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
N,1-dimethylpyrrolo[3,2-c]pyridin-4-amine |
InChI |
InChI=1S/C9H11N3/c1-10-9-7-4-6-12(2)8(7)3-5-11-9/h3-6H,1-2H3,(H,10,11) |
InChI Key |
KPHYDUYEZOVMPO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CC2=C1C=CN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


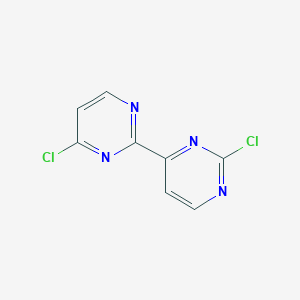
![1,7-Diazaspiro[4.5]decane-7-acetic acid, 1-[(cyclohexylamino)carbonyl]-6-oxo-, methyl ester](/img/structure/B13933647.png)

![3-(6-Chloro-4-pyrimidinyl)-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B13933662.png)
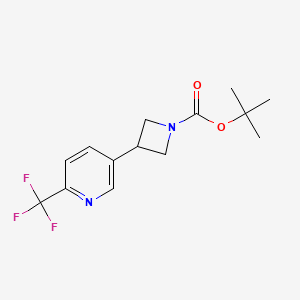

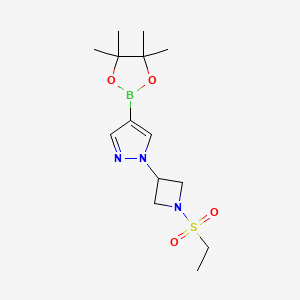
![2-Chloro-5-({[(2-chloro-4-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13933672.png)
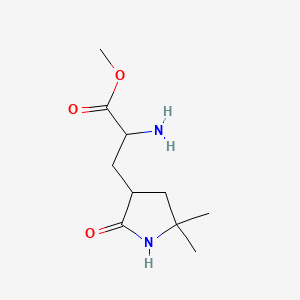

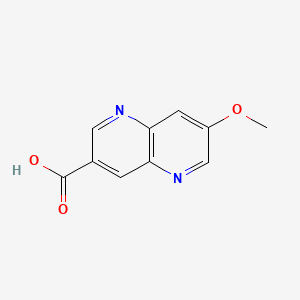

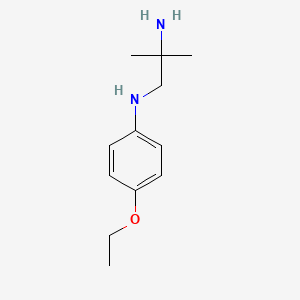
![2,6-Diazaspiro[3.4]octane, 2-ethyl-](/img/structure/B13933701.png)
